molecular formula C19H24N2O4 B2755668 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide CAS No. 1333852-70-2

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B2755668
CAS No.: 1333852-70-2
M. Wt: 344.411
InChI Key: OOIVHTNFGYANNR-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a cyano group, a dioxaspirodecane ring, and a dimethylphenoxyacetamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring. This can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the ketal.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic ring is replaced by a cyanide ion.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the spirocyclic intermediate with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products

    Oxidation: Oxidized phenoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the phenoxy moiety are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,4-dimethylphenoxy)acetamide
  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,6-dimethylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural variation can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.

This detailed overview provides a comprehensive understanding of N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-3-4-15(2)16(11-14)23-12-17(22)21-18(13-20)5-7-19(8-6-18)24-9-10-25-19/h3-4,11H,5-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVHTNFGYANNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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